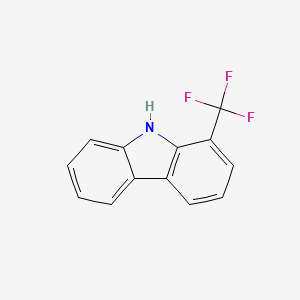
1-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-9H-carbazole is an organic compound that belongs to the carbazole family, characterized by the presence of a trifluoromethyl group attached to the nitrogen-containing heterocyclic structure of carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-9H-carbazole can be synthesized through several methods, including:
Nucleophilic Trifluoromethylation:
Electrophilic Trifluoromethylation: This approach uses electrophilic trifluoromethylating agents like trifluoromethyl iodide (CF3I) under specific conditions.
Radical Trifluoromethylation: This method employs radical initiators to introduce the trifluoromethyl group into the carbazole structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
1-(Trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium trifluoroacetate, copper(I) iodide.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups.
Substituted Derivatives: Products with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-(Trifluoromethyl)-9H-carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-9H-carbazole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: Similar in having a trifluoromethyl group but lacks the carbazole structure.
9H-Carbazole: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
1-(Trifluoromethyl)-2-naphthol: Contains both a trifluoromethyl group and a naphthol structure, leading to unique properties.
Uniqueness: The presence of both the trifluoromethyl group and the carbazole structure in this compound imparts unique chemical properties, such as increased stability, lipophilicity, and potential for diverse applications in various fields .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications
Properties
Molecular Formula |
C13H8F3N |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)10-6-3-5-9-8-4-1-2-7-11(8)17-12(9)10/h1-7,17H |
InChI Key |
RDMKBOMNZUKIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



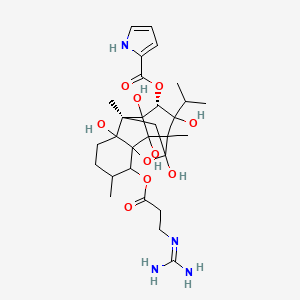
![(E,E)-8-[4-(3-Chlorophenyl)butadien-1-yl]caffeine](/img/structure/B10838507.png)
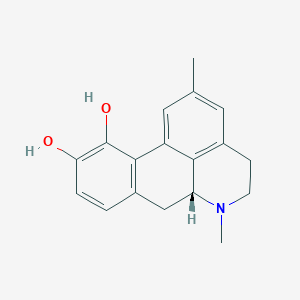
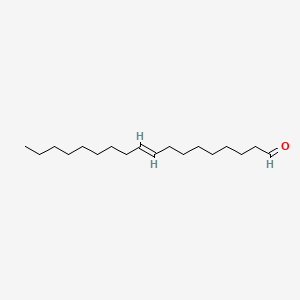

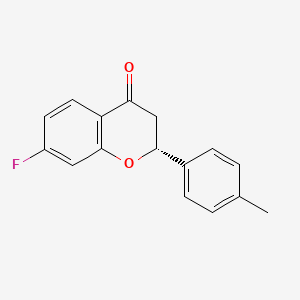
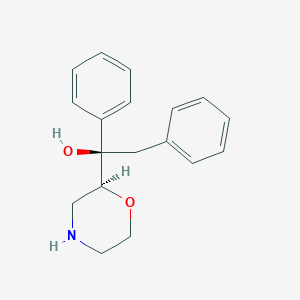

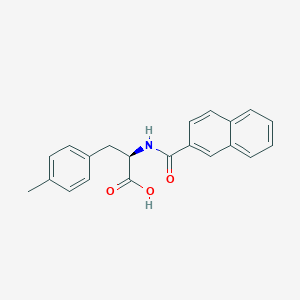
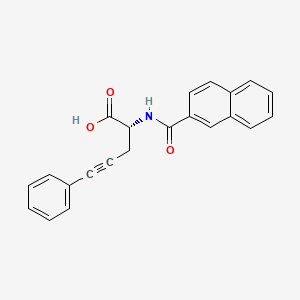

![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
![3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838594.png)
